molecular formula C12H18N4O B2424493 1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone CAS No. 66373-34-0

1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone

Cat. No.: B2424493
CAS No.: 66373-34-0
M. Wt: 234.303
InChI Key: DDVFKNGYLPEJFS-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a piperazine moiety

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

    Substitution with Piperazine: The pyrimidine core is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine moiety.

    Introduction of the Ethanone Group: Finally, the ethanone group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or sulfonates.

Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard laboratory techniques and conditions.

Scientific Research Applications

1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Comparison with Similar Compounds

1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone can be compared with other similar compounds, such as:

    2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound shares a similar pyrimidine core but differs in its functional groups, leading to distinct chemical properties and applications.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another related compound with a more complex structure, used in different pharmacological studies.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-9-11(10(2)17)8-13-12(14-9)16-6-4-15(3)5-7-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFKNGYLPEJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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